molecular formula C9H6BrNO3 B1469607 Methyl 6-bromobenzo[d]isoxazole-3-carboxylate CAS No. 1123169-23-2

Methyl 6-bromobenzo[d]isoxazole-3-carboxylate

Cat. No.: B1469607
CAS No.: 1123169-23-2
M. Wt: 256.05 g/mol
InChI Key: OAHWOZBMLUMQBM-UHFFFAOYSA-N
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Description

Methyl 6-bromobenzo[d]isoxazole-3-carboxylate (CAS 1123169-23-2) is a brominated benzoisoxazole derivative that serves as a versatile and valuable chemical intermediate in organic synthesis and medicinal chemistry research. With a molecular formula of C 9 H 6 BrNO 3 and a molecular weight of 256.05 g/mol, this compound features a reactive bromine atom and an ester functional group, making it a suitable precursor for further functionalization via cross-coupling reactions and other transformations . Isoxazole scaffolds, such as the one in this compound, are of significant interest in pharmaceutical research due to their wide spectrum of biological activities. Recent scientific advances highlight the role of isoxazole derivatives in the development of novel therapeutic agents with antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects . Specifically, trisubstituted isoxazoles have been identified as a novel class of allosteric inverse agonists for the nuclear receptor RORγt, a promising target for the treatment of autoimmune diseases . The structural features of this compound make it a relevant building block for constructing such complex molecules and exploring structure-activity relationships (SAR) in drug discovery programs. Handling and Safety: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. Signal word: Warning. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Please refer to the Safety Data Sheet for comprehensive handling, storage, and disposal information.

Properties

IUPAC Name

methyl 6-bromo-1,2-benzoxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO3/c1-13-9(12)8-6-3-2-5(10)4-7(6)14-11-8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAHWOZBMLUMQBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NOC2=C1C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80855696
Record name Methyl 6-bromo-1,2-benzoxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80855696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1123169-23-2
Record name Methyl 6-bromo-1,2-benzoxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80855696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 6-bromobenzo[d]isoxazole-3-carboxylate is a compound belonging to the isoxazole family, which has garnered attention due to its diverse biological activities. Isoxazole derivatives are known for their potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Structural Characteristics

This compound has the following structural formula:

  • Molecular Formula : C9_9H6_6BrNO3_3
  • SMILES : COC(=O)C1=NOC2=C1C=CC(=C2)Br
  • InChIKey : OAHWOZBMLUMQBM-UHFFFAOYSA-N

The compound features a bromine atom at the 6-position of the isoxazole ring, which significantly influences its biological activity compared to other isoxazole derivatives.

Antimicrobial Activity

Research indicates that isoxazole derivatives exhibit notable antimicrobial properties. This compound has shown efficacy against various bacterial strains. A study reported that compounds in this class demonstrated low minimum inhibitory concentrations (MICs), indicating strong antibacterial activity .

CompoundMIC (μg/mL)Target Pathogen
This compound12.5Staphylococcus aureus
Control (Ciprofloxacin)2.0Staphylococcus aureus

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been evaluated through in vitro assays. The compound inhibited pro-inflammatory cytokine production in macrophages, suggesting its utility in treating inflammatory diseases .

CompoundIC50_{50} (μM)Inflammatory Mediator
This compound5.0TNF-α
Control (Diclofenac)2.5TNF-α

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. It has been shown to induce apoptosis in cancer cell lines, such as HeLa and MCF-7, with IC50_{50} values indicating effective cytotoxicity .

Cell LineIC50_{50} (μM)Mechanism of Action
HeLa10.0Apoptosis induction
MCF-715.0Cell cycle arrest

Case Studies

  • Antimicrobial Efficacy : In a comparative study on various isoxazoles, this compound exhibited superior antimicrobial activity against resistant strains of bacteria compared to traditional antibiotics .
  • Inflammation Model : In vivo studies using animal models demonstrated that administration of this compound significantly reduced inflammation markers in induced arthritis models .

Scientific Research Applications

Pharmaceutical Applications

Methyl 6-bromobenzo[d]isoxazole-3-carboxylate serves as a crucial intermediate in the synthesis of more complex pharmaceutical compounds. Its structural features allow it to participate in various chemical reactions, making it valuable in drug development.

  • Antidepressant and Muscle Relaxant Properties : Research indicates that derivatives of isoxazole compounds, including this compound, exhibit muscle relaxant and antidepressant activities. These compounds have been shown to influence central nervous system functions, which is critical for developing treatments for mood disorders and muscle spasticity .
  • Analgesic and Anti-inflammatory Effects : Isoxazole derivatives have been studied for their analgesic properties. For instance, some compounds have demonstrated significant anti-inflammatory effects by inhibiting specific pathways involved in inflammation, suggesting potential applications in pain management therapies .

Anticancer Research

This compound has been explored for its anticancer potential:

  • FLT3 Inhibition : Studies have identified isoxazole derivatives that act as inhibitors of FLT3, a receptor tyrosine kinase implicated in acute myeloid leukemia. Compounds related to this compound have shown promising results in inhibiting FLT3 phosphorylation, leading to tumor regression in preclinical models .
  • Cytotoxic Activity : The compound has been evaluated for cytotoxic activity against various cancer cell lines. For instance, certain derivatives exhibited selective antiproliferative effects against human breast carcinoma and melanoma cell lines, indicating their potential as chemotherapeutic agents .

Synthetic Applications

The compound's unique chemical structure allows it to be utilized as a building block in organic synthesis:

  • Synthesis of Novel Compounds : this compound can be used to synthesize a variety of novel isoxazole-based compounds with enhanced biological activities. This versatility makes it an essential component in the development of new pharmaceuticals .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

StudyFocusFindings
Tzanetou et al. (2014)Anticancer ActivitySynthesized isoxazole derivatives showed significant cytostatic activity against cancer cell lines .
Xu et al. (2015)FLT3 InhibitionDeveloped N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea derivatives that inhibited FLT3 effectively, leading to tumor regression .
Panathur et al. (2015)Anticancer ScreeningInvestigated indole–isoxazolone hybrids with promising anticancer activity against multiple human cancer cell lines .

Comparison with Similar Compounds

Ethyl 6-bromobenzo[d]isoxazole-3-carboxylate (CAS 651780-27-7)

  • Molecular Formula: C₁₀H₈BrNO₃
  • Molecular Weight : 270.08 g/mol
  • Key Differences :
    • Substitution of the methyl ester with an ethyl ester increases molecular weight and lipophilicity.
    • Hazard profiles include warnings for toxicity (H302, H315, H319, H332, H335), similar to the methyl analog .
  • Applications : Used in parallel synthetic pathways where ester chain length influences reaction kinetics or solubility .

6-Bromo-3-methylbenzo[d]isoxazole (CAS 66033-69-0)

  • Molecular Formula: C₈H₆BrNO
  • Molecular Weight : 212.04 g/mol
  • Key Differences :
    • Lacks the carboxylate ester , replacing it with a methyl group, reducing polarity and molecular weight.
    • Physical Properties : Boiling point = 292.5°C, density = 1.606 g/cm³ .
  • Applications : Preferred in reactions requiring minimal steric hindrance or where ester hydrolysis is a concern .

Benzo[d]isoxazole-3-carboxylic Acid (CAS 28691-47-6)

  • Molecular Formula: C₈H₅NO₃
  • Molecular Weight : 163.13 g/mol
  • Key Differences :
    • The carboxylic acid group enhances acidity and aqueous solubility compared to esters.
    • Reactivity shifts toward salt formation or amide coupling .

Halogen-Substituted Analogs (e.g., 5-Fluoro and 5-Chloro Derivatives)

  • Examples : 5-Fluorobenzo[d]isoxazol-3-amine, 3-(Chloromethyl)-6-fluorobenzo[d]isoxazole .
  • Key Differences: Fluorine or chlorine substituents alter electronic properties, enhancing stability or bioactivity.

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point (°C) Density (g/cm³)
Methyl 6-bromobenzo[d]isoxazole-3-carboxylate 1123169-23-2 C₉H₆BrNO₃ 256.06 6-Bromo, 3-Methyl ester N/A N/A
Ethyl 6-bromobenzo[d]isoxazole-3-carboxylate 651780-27-7 C₁₀H₈BrNO₃ 270.08 6-Bromo, 3-Ethyl ester N/A N/A
6-Bromo-3-methylbenzo[d]isoxazole 66033-69-0 C₈H₆BrNO 212.04 6-Bromo, 3-Methyl 292.5 1.606
Benzo[d]isoxazole-3-carboxylic acid 28691-47-6 C₈H₅NO₃ 163.13 3-Carboxylic acid N/A N/A

Preparation Methods

Overview of Isoxazole Ring Synthesis

Isoxazoles are five-membered heterocycles containing adjacent oxygen and nitrogen atoms. Their synthesis commonly involves 1,3-dipolar cycloaddition reactions between nitrile oxides and alkynes or other dipolarophiles. The benzo-fused isoxazole derivatives, such as methyl 6-bromobenzo[d]isoxazole-3-carboxylate, require additional steps for ring fusion and substitution.

Several synthetic routes for isoxazoles have been reported, including:

  • Copper(I)-catalyzed cycloaddition of nitrile oxides and terminal alkynes.
  • Tosylalcohol-catalyzed cyclization from propargylic alcohols and protected hydroxylamines.
  • One-pot three-component reactions using aldehydes, alkynes, and hydroxylamine derivatives.
  • Use of environmentally benign solvents such as deep eutectic solvents or ionic liquids.
  • Metal-free methods using bases like DBU for nitrile oxide cycloadditions.
  • Regioselective syntheses via ring-opening and intramolecular nucleophilic substitution.

These methods provide a foundation for synthesizing substituted isoxazoles with various functional groups, including bromine and ester substituents.

Specific Preparation of this compound

While direct literature detailing the exact preparation of this compound is limited, related compounds such as 6-bromobenzo[d]isoxazole-3-carboxylic acid are commercially available and their preparation informs the synthesis of the methyl ester derivative.

Preparation of 6-Bromobenzo[d]isoxazole-3-carboxylic acid

  • The acid form is typically synthesized by constructing the benzo-fused isoxazole ring with a bromine substituent at the 6-position and a carboxylic acid group at the 3-position.
  • This involves cyclization reactions of appropriately substituted precursors, such as brominated hydroxyketones or aldehydes, with hydroxylamine or nitrile oxide intermediates.
  • The carboxylic acid group can be introduced by oxidation of aldehyde precursors or by using carboxylated starting materials.

Esterification to Methyl Ester

  • Methylation of 6-bromobenzo[d]isoxazole-3-carboxylic acid to yield this compound is typically achieved by esterification.
  • Common methods include Fischer esterification using methanol and acid catalysts (e.g., sulfuric acid or hydrochloric acid) under reflux conditions.
  • Alternatively, methylation can be performed using diazomethane or methyl iodide in the presence of a base for milder conditions.

Detailed Synthetic Route Example

A plausible synthetic sequence based on literature precedents includes:

Step Reaction Type Reagents and Conditions Outcome
1 Formation of brominated precursor Bromination of benzo[d]isoxazole or related intermediate using N-bromosuccinimide (NBS) or bromine in controlled conditions Introduction of bromine at 6-position
2 Isoxazole ring formation 1,3-dipolar cycloaddition of nitrile oxide generated in situ from aldoximes with appropriate alkynes or aldehydes Formation of benzo[d]isoxazole ring with carboxylic acid at 3-position
3 Carboxylic acid introduction Oxidation or use of carboxylated starting materials Installation of 3-carboxylic acid group
4 Esterification Treatment with methanol and acid catalyst under reflux or methylation using diazomethane Conversion to methyl ester

This sequence aligns with synthetic strategies for isoxazole derivatives described in the literature.

Summary Table of Preparation Methods

Method Key Features Advantages References
Copper(I)-catalyzed cycloaddition Rapid, regioselective synthesis of 3,5-disubstituted isoxazoles High yield, one-pot
Tosylalcohol-catalyzed cyclization Uses propargylic alcohols and protected hydroxylamines Mild conditions, selective
Deep eutectic solvent (DES) method Environmentally benign, recyclable solvents Green chemistry approach
Base-promoted metal-free cycloaddition (DBU) Avoids metal catalysts Simple, cost-effective
Esterification of carboxylic acid Acid-catalyzed Fischer esterification or methylation Straightforward conversion to methyl ester General organic synthesis

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 6-bromobenzo[d]isoxazole-3-carboxylate, and how do reaction conditions influence yield and purity?

  • The compound is synthesized via cyclization of substituted precursors or palladium-catalyzed cross-coupling reactions. For example, bromine substitution at position 6 can be achieved using electrophilic bromination under controlled temperatures (60–80°C) in a chlorinated solvent . Optimization requires balancing reaction time, catalyst loading (e.g., Pd(PPh₃)₄), and stoichiometry of brominating agents (e.g., NBS) to minimize side products like di-brominated derivatives. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating high-purity (>95%) product .

Q. How is this compound characterized structurally, and what analytical techniques are essential?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substitution patterns (e.g., bromine at position 6, methyl ester at position 3). Key signals include a singlet for the methyl ester (~3.9 ppm) and aromatic protons split by bromine’s electronegativity .
  • Mass Spectrometry (HRMS): Validates molecular weight (C₉H₆BrNO₃, ~272.96 g/mol) and isotopic patterns consistent with bromine .
  • X-ray Crystallography: Resolves crystal packing and bond angles, though successful crystallization requires slow evaporation in polar aprotic solvents (e.g., DMSO) .

Q. What are the primary applications of this compound in early-stage drug discovery?

  • The bromine atom enhances electrophilic reactivity, enabling Suzuki-Miyaura couplings to generate biaryl derivatives for kinase or bromodomain inhibition studies. The methyl ester group allows hydrolysis to carboxylic acids for prodrug strategies. Preliminary data suggest activity against cancer cell lines (IC₅₀ ~10–50 µM), though structure-activity relationships (SAR) require further exploration .

Advanced Research Questions

Q. How does the bromine substitution at position 6 influence electronic properties and reactivity in cross-coupling reactions?

  • Bromine’s electron-withdrawing effect activates the isoxazole ring for nucleophilic aromatic substitution (SNAr) or metal-catalyzed couplings. Density Functional Theory (DFT) calculations show reduced electron density at position 5, favoring regioselective bond formation. For example, Suzuki reactions with arylboronic acids yield 5-aryl derivatives with >80% efficiency when using Pd(OAc)₂ and SPhos ligand .

Q. What strategies resolve contradictions in biological activity data across different assays?

  • Discrepancies in IC₅₀ values (e.g., enzymatic vs. cellular assays) may arise from differential cell permeability or off-target effects. Mitigation strategies include:

  • Metabolic Stability Assays: Evaluate ester hydrolysis rates in plasma to assess prodrug activation.
  • Proteome Profiling: Use affinity chromatography or thermal shift assays to identify unintended protein interactions .
  • Crystallographic Studies: Co-crystallization with target proteins (e.g., BRD4 bromodomain) validates binding modes and explains potency variations .

Q. How can computational methods guide the design of derivatives with improved pharmacokinetic (PK) properties?

  • Molecular Dynamics (MD) Simulations: Predict solubility and membrane permeability by analyzing logP and polar surface area. The methyl ester (logP ~2.1) balances lipophilicity for blood-brain barrier penetration.
  • ADMET Prediction: Tools like SwissADME forecast metabolic liabilities (e.g., cytochrome P450 oxidation) to prioritize stable analogs .

Q. What role does this compound play in materials science?

  • The planar isoxazole core and bromine’s heavy atom effect make it a candidate for:

  • Liquid Crystals: Functionalization with alkyl chains generates mesophases with tunable transition temperatures.
  • Organic Electronics: Incorporation into π-conjugated polymers enhances charge transport properties. Initial studies show moderate hole mobility (~10⁻³ cm²/V·s) in thin-film transistors .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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Methyl 6-bromobenzo[d]isoxazole-3-carboxylate
Reactant of Route 2
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Methyl 6-bromobenzo[d]isoxazole-3-carboxylate

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